(Oxan-3-yl)methanesulfonyl fluoride
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Overview
Description
(Oxan-3-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C6H11FO3S It is primarily used in research and industrial applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxan-3-yl)methanesulfonyl fluoride typically involves the reaction of oxan-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Oxan-3-ylmethanol+Methanesulfonyl chloride→(Oxan-3-yl)methanesulfonyl fluoride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(Oxan-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form oxan-3-ylmethanol and methanesulfonic acid.
Reduction: The compound can be reduced to form oxan-3-ylmethanesulfonamide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic substitution: Produces substituted oxan-3-ylmethanesulfonyl derivatives.
Hydrolysis: Produces oxan-3-ylmethanol and methanesulfonic acid.
Reduction: Produces oxan-3-ylmethanesulfonamide.
Scientific Research Applications
(Oxan-3-yl)methanesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the sulfonyl fluoride group into molecules.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for potential use in drug development, especially as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Oxan-3-yl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the inhibition of enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl fluoride: A simpler analog with similar reactivity but lacking the oxan-3-yl group.
Trifluoromethanesulfonyl fluoride: Contains a trifluoromethyl group, making it more reactive and useful in different contexts.
Benzenesulfonyl fluoride: Contains a benzene ring, providing different steric and electronic properties.
Uniqueness
(Oxan-3-yl)methanesulfonyl fluoride is unique due to the presence of the oxan-3-yl group, which imparts specific steric and electronic characteristics. This makes it particularly useful in applications where these properties are advantageous, such as in selective enzyme inhibition and the synthesis of complex organic molecules.
Properties
Molecular Formula |
C6H11FO3S |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
oxan-3-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H11FO3S/c7-11(8,9)5-6-2-1-3-10-4-6/h6H,1-5H2 |
InChI Key |
NUSUWVDPSMVDLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)CS(=O)(=O)F |
Origin of Product |
United States |
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